molecular formula C15H16N2O5S B7048832 2-Methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid

2-Methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid

Cat. No.: B7048832
M. Wt: 336.4 g/mol
InChI Key: BLIHNTQKTASSEW-UHFFFAOYSA-N
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Description

2-Methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid is a complex organic compound characterized by its unique structure, which includes a thiazole ring and methoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with a nucleophile.

    Coupling Reactions: The final step involves coupling the thiazole derivative with a suitable amino acid derivative under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the oxopropanoic acid moiety can be reduced to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-Methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to undergo various chemical modifications allows for the optimization of its pharmacokinetic and pharmacodynamic properties.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid would depend on its specific biological target. Generally, compounds with thiazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl groups could enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-[[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid
  • 2-Methoxy-3-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid
  • 2-Methoxy-3-[[4-(2-nitrophenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid

Uniqueness

The uniqueness of 2-Methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance solubility and bioavailability, making it a more attractive candidate for various applications compared to its analogs.

Properties

IUPAC Name

2-methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-15(22-3,13(19)20)12(18)17-14-16-10(8-23-14)9-6-4-5-7-11(9)21-2/h4-8H,1-3H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIHNTQKTASSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2OC)(C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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